molecular formula C10H10N2O2S B6246463 methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1024388-72-4

methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B6246463
CAS No.: 1024388-72-4
M. Wt: 222.3
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Description

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S It is known for its unique structure, which includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with appropriate reagents to form the desired ester. One common method includes the use of methanol and a dehydrating agent such as thionyl chloride or sulfuric acid to facilitate esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted thieno[2,3-b]pyridine compounds, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its thieno[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

1024388-72-4

Molecular Formula

C10H10N2O2S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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